ABCB1-IN-1

Descripción

Propiedades

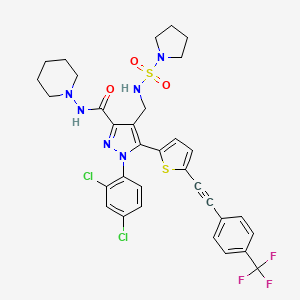

IUPAC Name |

1-(2,4-dichlorophenyl)-N-piperidin-1-yl-4-[(pyrrolidin-1-ylsulfonylamino)methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31Cl2F3N6O3S2/c34-24-11-14-28(27(35)20-24)44-31(29-15-13-25(48-29)12-8-22-6-9-23(10-7-22)33(36,37)38)26(21-39-49(46,47)43-18-4-5-19-43)30(40-44)32(45)41-42-16-2-1-3-17-42/h6-7,9-11,13-15,20,39H,1-5,16-19,21H2,(H,41,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIYFJUWIBTYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC(=O)C2=NN(C(=C2CNS(=O)(=O)N3CCCC3)C4=CC=C(S4)C#CC5=CC=C(C=C5)C(F)(F)F)C6=C(C=C(C=C6)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31Cl2F3N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429239-98-4 | |

| Record name | CB1-IN-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429239984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CB1-IN-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM6U9H369B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction to ABCB1 and Multidrug Resistance

An In-depth Technical Guide on the Discovery and Synthesis of the ABCB1 Inhibitor, Compound 28

This guide provides a comprehensive overview of the discovery and synthesis of a potent P-glycoprotein (ABCB1) inhibitor, designated as compound 28. It is intended for researchers, scientists, and professionals in the field of drug development who are focused on overcoming multidrug resistance in cancer. This document details the synthetic pathway, mechanism of action, and the key experimental protocols used to characterize this compound.

The ATP-binding cassette (ABC) transporter subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a crucial protein in the development of multidrug resistance (MDR) in cancer cells.[1] As an ATP-dependent efflux pump, ABCB1 actively transports a wide variety of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of potent and non-toxic ABCB1 inhibitors is a key strategy to reverse MDR and restore the effectiveness of conventional cancer therapies.

Discovery of Compound 28

Compound 28 was identified through a focused discovery effort centered on the synthesis of novel compounds derived from (S)-valine-based mono- and bis-thiazole scaffolds.[1] The core concept involved utilizing peptide coupling techniques to attach diverse chemical groups to the carboxyl and amino termini of the thiazole amino acid core.[1][2] This approach led to the creation of a library of 21 novel compounds, from which compound 28 emerged as a particularly potent inhibitor of ABCB1.[1]

Synthesis of Compound 28

The synthesis of compound 28 is achieved through a multi-step process involving the formation of a monothiazole zwitter-ion derived from (S)-valine, followed by peptide coupling reactions at its amino and carboxyl termini. The key functional groups incorporated are a 3,4,5-trimethoxybenzoyl group at the amino terminus and a 2-aminobenzophenone group at the carboxyl terminus.[1]

A generalized synthetic scheme based on the principles of peptide coupling for this class of compounds is outlined below.

Characterization and Biological Activity

The inhibitory activity of compound 28 against ABCB1 was evaluated through a series of in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: Inhibitory and Binding Affinity of Compound 28

| Assay | Parameter | Value |

| Calcein-AM Efflux Assay | IC₅₀ | 1.0 µM[1] |

| [¹²⁵I]-Iodoarylazidoprazosin Photolabeling | IC₅₀ | 0.75 µM[1] |

Table 2: Effect of Compound 28 on ABCB1 ATPase Activity

| Assay | Parameter | Value |

| Basal ATP Hydrolysis | EC₅₀ | 0.027 µM[1] |

Table 3: Reversal of Paclitaxel Resistance by Compound 28

| Cell Line | Treatment | Fold Resistance Reduction |

| SW620/Ad300 | 3 µM Compound 28 + Paclitaxel | Significant reduction[1] |

| HEK/ABCB1 | 3 µM Compound 28 + Paclitaxel | Significant reduction[1] |

Mechanism of Action

Compound 28 functions as a potent inhibitor of the ABCB1 transporter. Its mechanism of action involves direct interaction with the transporter, leading to an inhibition of its efflux function. This is evidenced by its ability to inhibit the photolabeling of P-gp with a known substrate analog, [¹²⁵I]-iodoarylazidoprazosin.[1] Furthermore, compound 28 stimulates the basal ATP hydrolysis of P-gp in a concentration-dependent manner, suggesting that it interacts with the enzyme's catalytic cycle.[1] By inhibiting the efflux of chemotherapeutic drugs like paclitaxel, compound 28 effectively increases their intracellular concentration in resistant cancer cells, thereby restoring their cytotoxic effects.

Detailed Experimental Protocols

Calcein-AM Efflux Assay

This assay is used to determine the inhibitory effect of compounds on the efflux activity of ABCB1. Calcein-AM is a non-fluorescent, cell-permeable substrate of ABCB1. Inside the cell, it is hydrolyzed by esterases into the fluorescent molecule calcein, which is then trapped within the cell unless effluxed by ABCB1.

Protocol:

-

Cell Seeding: Seed ABCB1-overexpressing cells (e.g., HEK/ABCB1 or SW620/Ad300) in 96-well plates and allow them to adhere overnight.

-

Compound Incubation: Wash the cells with a suitable buffer (e.g., phenol red-free medium). Add the test compound (Compound 28) at various concentrations to the wells and incubate for 10-30 minutes at 37°C.

-

Substrate Addition: Add Calcein-AM (final concentration typically 0.5-1 µM) to each well and incubate for an additional 30-60 minutes at 37°C in the dark.[3]

-

Fluorescence Measurement: Wash the cells to remove extracellular Calcein-AM. Measure the intracellular fluorescence using a fluorescence plate reader at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

-

Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor is proportional to the inhibition of ABCB1 activity. Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% of the maximum inhibition of efflux.

P-glycoprotein ATPase Assay

This assay measures the effect of a test compound on the ATP hydrolysis activity of ABCB1. ABCB1 utilizes the energy from ATP hydrolysis to efflux substrates. Some inhibitors can stimulate or inhibit this ATPase activity.

Protocol:

-

Membrane Preparation: Use purified membrane vesicles from cells overexpressing human ABCB1.

-

Reaction Setup: In a 96-well plate, add the ABCB1-containing membranes, the test compound (Compound 28) at various concentrations, and the assay buffer.

-

Initiate Reaction: Start the reaction by adding Mg-ATP to each well. Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes).

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released. This can be done using a colorimetric method (e.g., Chifflet assay which forms a complex with molybdenum) or a luminescence-based assay (e.g., Pgp-Glo™).[4][5]

-

Data Analysis: The ATPase activity is measured as the vanadate-sensitive portion of the total ATP hydrolysis.[6] The effect of the compound is determined by comparing the ATPase activity in the presence of the compound to the basal activity. Calculate the EC₅₀ value for stimulation of ATPase activity.

Cytotoxicity Assay for MDR Reversal

This assay determines the ability of a non-toxic concentration of an ABCB1 inhibitor to sensitize MDR cancer cells to a chemotherapeutic agent.

Protocol:

-

Cell Seeding: Seed both the drug-sensitive parental cell line (e.g., SW620) and the resistant, ABCB1-overexpressing cell line (e.g., SW620/Ad300) in 96-well plates.

-

Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., paclitaxel) in the presence or absence of a fixed, non-toxic concentration of the ABCB1 inhibitor (e.g., 3 µM of Compound 28).

-

Incubation: Incubate the cells for a specified period, typically 48-72 hours.

-

Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based cell viability assay.[7]

-

Data Analysis: Calculate the IC₅₀ value for the chemotherapeutic agent in both cell lines, with and without the inhibitor. The fold resistance is calculated as the ratio of the IC₅₀ of the resistant cells to the IC₅₀ of the parental cells. The reversal of resistance is indicated by a significant decrease in the IC₅₀ of the chemotherapeutic agent in the resistant cells in the presence of the ABCB1 inhibitor.

Conclusion

Compound 28 represents a significant advancement in the development of ABCB1 inhibitors. Its discovery through a rational design and synthesis approach, coupled with its potent in vitro activity, highlights its potential as a lead compound for the development of new agents to combat multidrug resistance in cancer. The detailed experimental protocols provided in this guide offer a framework for the evaluation of similar compounds and contribute to the ongoing efforts to overcome the challenge of MDR in oncology.

References

- 1. Design and synthesis of human ABCB1 (P-glycoprotein) inhibitors by peptide coupling of diverse chemical scaffolds on carboxyl and amino termini of (S)-valine-derived thiazole amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of thiazole-valine peptidomimetic as modulators of human multidrug transporter P-glycoprotein | NIH Research Festival [researchfestival.nih.gov]

- 3. Design, synthesis and biological evaluation of (S)-valine thiazole-derived cyclic and non-cyclic peptidomimetic oligomers as modulators of human P-glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. 2.13. Evaluation of the P-glycoprotein (P-gp) ATPase inhibitory activity [bio-protocol.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of ABCB1-IN-1 in P-glycoprotein Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a significant contributor to multidrug resistance (MDR) in cancer therapy and influences the pharmacokinetics of numerous drugs. As an ATP-dependent efflux pump, it actively transports a wide array of substrates out of cells, reducing intracellular drug concentrations and therapeutic efficacy.[1][2][3] The development of potent and specific P-gp inhibitors is a critical strategy to overcome MDR and enhance drug delivery. This technical guide provides an in-depth overview of the mechanism of action of a representative P-glycoprotein inhibitor, ABCB1-IN-1, focusing on its interaction with P-gp and the experimental methodologies used to characterize its inhibitory activity.

Introduction to P-glycoprotein (ABCB1)

P-glycoprotein is a 170 kDa transmembrane protein belonging to the ATP-binding cassette (ABC) transporter superfamily.[2][4] It is expressed in various tissues, including the intestinal epithelium, liver, kidneys, and the blood-brain barrier, where it plays a crucial role in xenobiotic detoxification.[1][2][5][6] In cancer cells, overexpression of P-gp is a common mechanism of resistance to a broad spectrum of chemotherapeutic agents, such as taxanes, anthracyclines, and vinca alkaloids.[7]

The structure of P-gp consists of two homologous halves, each containing a transmembrane domain (TMD) and a nucleotide-binding domain (NBD).[4][8] The TMDs form a central pore for substrate binding and translocation, while the NBDs bind and hydrolyze ATP to power the transport cycle.[9][10]

The Mechanism of Action of P-glycoprotein Inhibition by this compound

This compound represents a class of small molecule inhibitors designed to directly interact with P-glycoprotein and impede its efflux function. The primary mechanisms through which such inhibitors act are competitive, non-competitive, or allosteric modulation of the transporter's activity.

Competitive Inhibition

Many P-gp inhibitors function as substrates of the transporter and competitively bind to the same drug-binding sites as chemotherapeutic agents. By occupying these sites, this compound can prevent the binding and subsequent efflux of co-administered drugs. The affinity of this compound for the drug-binding pocket is a critical determinant of its potency as a competitive inhibitor.

Inhibition of ATP Hydrolysis

P-gp's function is intrinsically linked to its ability to hydrolyze ATP.[9] Some inhibitors, including potentially this compound, may interfere with the ATPase activity of the NBDs. This can occur through direct binding to the NBDs, preventing ATP binding or hydrolysis, or through allosteric effects that disrupt the communication between the TMDs and NBDs. Low concentrations of some inhibitors can stimulate ATPase activity, while higher concentrations lead to inhibition.[7]

Allosteric Modulation

This compound might also bind to a site on P-gp distinct from the substrate-binding pocket or the ATP-binding sites. This binding could induce conformational changes that either lock the transporter in an inactive state or prevent the conformational shifts necessary for substrate translocation.

Below is a diagram illustrating the general transport cycle of P-glycoprotein and potential points of inhibition.

Figure 1: P-glycoprotein transport cycle and points of inhibition.

Quantitative Assessment of this compound Activity

The inhibitory potency of this compound is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these experiments.

| Inhibitor | Assay Type | Cell Line | Probe Substrate | IC50 (µM) | Reference |

| Verapamil | Calcein-AM Efflux | K562/Adr | Calcein-AM | 2.5 | [11] |

| Cyclosporin A | Calcein-AM Efflux | KB-V1 | Calcein-AM | 1.8 | [11][12] |

| Tariquidar (XR9576) | Calcein-AM Efflux | KB-V1 | Calcein-AM | 0.045 | [11][12] |

| CBT-1® | Rhodamine 123 Efflux | SW620 Ad20 | Rhodamine 123 | ~0.5 | [7] |

| Biricodar (VX-710) | [¹²⁵I]-IAAP Labeling | - | [¹²⁵I]-IAAP | 0.05 | [13] |

Table 1: Representative IC50 values for known P-glycoprotein inhibitors.

Experimental Protocols for Characterizing P-gp Inhibition

To elucidate the mechanism of action of this compound, a series of standardized in vitro assays are employed.

P-gp ATPase Activity Assay

This assay directly measures the effect of this compound on the ATP hydrolysis rate of P-gp.

Principle: P-gp-mediated ATP hydrolysis releases inorganic phosphate (Pi), which can be quantified. Compounds that interact with the P-gp substrate-binding site often modulate its ATPase activity.

Methodology:

-

Preparation: Recombinant human P-gp-containing membrane vesicles are used.

-

Reaction: The membrane vesicles are incubated with varying concentrations of this compound in the presence of ATP. Verapamil is often used as a positive control.[14]

-

Detection: The amount of Pi generated is measured, typically using a colorimetric method (e.g., molybdate-based assay) or a luminescence-based assay that measures the remaining ATP.[14][15]

-

Analysis: The rate of ATP hydrolysis is plotted against the concentration of this compound to determine its effect on P-gp's enzymatic activity.

References

- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 3. Recent Advances on P-Glycoprotein (ABCB1) Transporter Modelling with In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Screening compounds with a novel high-throughput ABCB1-mediated efflux assay identifies drugs with known therapeutic targets at risk for multidrug resistance interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benthamdirect.com [benthamdirect.com]

Structure-activity relationship of ABCB1-IN-1 and its analogues

An In-depth Technical Guide to the Structure-Activity Relationship of ABCB1 Inhibitors

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships (SAR) of inhibitors targeting the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1). Overexpression of ABCB1 is a significant mechanism of multidrug resistance (MDR) in cancer cells, as it actively pumps a wide range of chemotherapeutic drugs out of the cell, reducing their efficacy.[1][2][3][4] Therefore, the development of potent and specific ABCB1 inhibitors is a key strategy to overcome MDR.

The Role of ABCB1 in Multidrug Resistance

ABCB1 is an ATP-dependent efflux pump that utilizes the energy from ATP hydrolysis to transport various xenobiotics, including many anticancer drugs, across the cell membrane and out of the cell.[4][5][6] This process lowers the intracellular concentration of the therapeutic agents, leading to drug resistance. The transporter has a broad substrate specificity, recognizing a wide array of structurally and functionally diverse compounds.[7][8] The development of ABCB1 inhibitors aims to block this efflux activity, thereby restoring the sensitivity of cancer cells to chemotherapeutic drugs.[1][9]

General Principles of ABCB1 Inhibitor Structure-Activity Relationships

The design of effective ABCB1 inhibitors is challenging due to the polyspecific nature of the transporter's drug-binding pocket.[10] However, several generations of inhibitors have been developed, and their studies have revealed key structural features that contribute to their inhibitory activity.

Key Structural Features Influencing ABCB1 Inhibition:

-

Hydrophobicity and Aromaticity: A common feature of many ABCB1 inhibitors is a high degree of lipophilicity and the presence of aromatic rings. These characteristics are thought to facilitate interaction with the transmembrane domains (TMDs) of ABCB1, where the drug-binding pocket is located.[10]

-

Basic Nitrogen Atoms: The presence of one or more basic nitrogen atoms is a recurring motif in many potent ABCB1 inhibitors. These nitrogen atoms are often protonated at physiological pH, and the resulting positive charge can engage in crucial electrostatic interactions within the binding site.

-

Hydrogen Bonding Moieties: The ability to form hydrogen bonds with amino acid residues in the binding pocket is another important determinant of inhibitor potency.[11]

-

Stereochemistry: The three-dimensional arrangement of atoms in a molecule can significantly impact its binding affinity and inhibitory activity. Chiral centers can lead to enantiomers with vastly different potencies.

-

Molecular Flexibility: A degree of conformational flexibility can allow an inhibitor to adapt to the complex and dynamic binding pocket of ABCB1.

Quantitative Data on ABCB1 Inhibitors and Their Analogues

The following tables summarize quantitative data for several well-characterized ABCB1 inhibitors and their analogues, providing insights into their structure-activity relationships.

Table 1: Inhibitory Potency of Selected ABCB1 Modulators

| Compound | IC50 (nM) | Cell Line | Assay | Reference |

| Tariquidar | ~50 | Flp-In-ABCB1 | Calcein-AM efflux | [12] |

| Zosuquidar | - | - | - | |

| Elacridar | - | - | - | |

| Verapamil | >1000 | - | - | |

| Cyclosporine A | - | HEK/ABCB1 | Paclitaxel sensitization | [9] |

| Compound 28 | - | HEK/ABCB1 | Paclitaxel sensitization | [9] |

| AIF-1 | 8600 | A549 | Calcein accumulation | [13][14] |

| PSC833 | - | A549 | Calcein accumulation | [14] |

Note: IC50 values can vary depending on the cell line, substrate, and assay conditions used.

Table 2: Reversal of Paclitaxel Resistance by ABCB1 Inhibitors in HEK/ABCB1 Cells [9]

| Compound | Concentration (µM) | Fold Resistance Reduction |

| Compound 1a | 0.3 | 3.36 |

| 1 | 5.31 | |

| 3 | 16.23 | |

| Compound 28 | 1 | 6.54 |

| 3 | 27.23 | |

| 10 | 42.25 | |

| Cyclosporine A | 3 | 20.10 |

Experimental Protocols for Evaluating ABCB1 Inhibitors

Several key experiments are routinely performed to characterize the activity of potential ABCB1 inhibitors.

Calcein-AM Efflux Assay

This is a common and robust method to assess the inhibitory activity of compounds on ABCB1 function.

-

Principle: Calcein-AM is a non-fluorescent, lipophilic substrate of ABCB1. It can passively diffuse into cells, where intracellular esterases cleave the acetoxymethyl (AM) ester, converting it into the fluorescent and membrane-impermeable molecule calcein. In cells overexpressing ABCB1, calcein-AM is actively pumped out before it can be cleaved, resulting in low intracellular fluorescence. An effective ABCB1 inhibitor will block this efflux, leading to the intracellular accumulation of calcein and a corresponding increase in fluorescence.[13][14]

-

Methodology:

-

Seed ABCB1-overexpressing cells in a multi-well plate.

-

Pre-incubate the cells with various concentrations of the test compound or a known inhibitor (e.g., tariquidar) for a defined period.

-

Add calcein-AM to the wells and incubate for a further period.

-

Wash the cells to remove extracellular calcein-AM.

-

Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.

-

Calculate the IC50 value, which is the concentration of the inhibitor that results in 50% of the maximal fluorescence signal.[12]

-

ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of ABCB1.

-

Principle: ABCB1 utilizes the energy from ATP hydrolysis to transport substrates. The rate of ATP hydrolysis is often stimulated in the presence of substrates and inhibited by certain inhibitors. Measuring the amount of inorganic phosphate (Pi) released from ATP provides a direct measure of the transporter's activity.[9][15]

-

Methodology:

-

Use purified ABCB1 protein or membrane preparations from cells overexpressing ABCB1.

-

Incubate the protein/membranes with various concentrations of the test compound in the presence of ATP and magnesium ions at 37°C.[16]

-

Stop the reaction and measure the amount of released Pi using a colorimetric method, such as the vanadate-molybdate method.

-

Determine whether the compound stimulates or inhibits the basal ATPase activity of ABCB1.[9][16]

-

Cell Viability/Drug Sensitization Assay

This assay determines the ability of an ABCB1 inhibitor to sensitize MDR cancer cells to a chemotherapeutic agent.

-

Principle: In ABCB1-overexpressing cancer cells, the inhibitor is expected to increase the intracellular concentration of a co-administered anticancer drug, thereby restoring its cytotoxic effect.

-

Methodology:

-

Seed ABCB1-overexpressing cancer cells in a multi-well plate.

-

Treat the cells with a range of concentrations of a chemotherapeutic drug (e.g., doxorubicin, paclitaxel) in the presence or absence of a fixed, non-toxic concentration of the test inhibitor.

-

After a defined incubation period (e.g., 48-72 hours), assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

-

Compare the IC50 of the chemotherapeutic agent with and without the inhibitor to determine the fold-reversal of resistance.

-

Visualizing Mechanisms and Workflows

The following diagrams illustrate the mechanism of ABCB1-mediated drug efflux and a typical experimental workflow for identifying and characterizing ABCB1 inhibitors.

Caption: Mechanism of ABCB1-mediated drug efflux and its inhibition.

References

- 1. Structure-activity relationships and in silico models of P-glycoprotein (ABCB1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ABCB1 Structural Models, Molecular Docking, and Synthesis of New Oxadiazolothiazin-3-one Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1). | Semantic Scholar [semanticscholar.org]

- 7. embopress.org [embopress.org]

- 8. Structural insight into binding site access and ligand recognition by human ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Human ABCB1 (P-Glycoprotein) Inhibitors by Peptide Coupling of Diverse Chemical Scaffolds on Carboxyl and Amino Termini of (S)-Valine-Derived Thiazole Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding polyspecificity of multidrug ABC transporters: closing in on the gaps in ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of ABCB1/P-Glycoprotein in the Presence of the CFTR Potentiator Ivacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and Empiric Evaluation of New Inhibitors of the Multidrug Transporter P-Glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC | MDPI [mdpi.com]

- 14. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Cryo-EM structures reveal distinct mechanisms of inhibition of the human multidrug transporter ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Pharmacological and Toxicological Profile of a Novel ABCB1 Inhibitor

Disclaimer: The specific compound "ABCB1-IN-1" is not found in the reviewed scientific literature. This guide will therefore focus on a representative novel ABCB1 inhibitor, designated as AIF-1 , for which pharmacological and toxicological data has been published. This information is intended for researchers, scientists, and drug development professionals.

Introduction to ABCB1 (P-glycoprotein)

The ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a crucial membrane transporter.[1][2][3][4][5][6][7] It functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse xenobiotic compounds out of cells.[4][8][9] This protective mechanism is vital in barrier tissues like the blood-brain barrier, the gastrointestinal tract, the liver, and the kidneys.[3][5][10][11]

In oncology, the overexpression of ABCB1 in cancer cells is a major mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of chemotherapeutic agents, thereby diminishing their efficacy.[1][3][10][12] Consequently, the development of ABCB1 inhibitors is a significant strategy to overcome MDR and enhance the effectiveness of anticancer drugs.[12][13]

Pharmacological Profile of AIF-1

AIF-1 is a novel molecule designed to inhibit the function of the ABCB1 transporter. Its primary pharmacological action is to block the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular accumulation and cytotoxic effects.[1][13][14]

Mechanism of Action

AIF-1 functions by directly inhibiting the transport activity of ABCB1. This leads to an increased intracellular concentration of ABCB1 substrates, such as the chemotherapeutic drug doxorubicin.[1][13][14] The elevated intracellular drug levels enhance cytotoxicity and reduce cell proliferation in cancer cells that overexpress ABCB1.[1][13][14]

In Vitro Efficacy

Studies on non-small cell lung cancer (NSCLC) cell lines have demonstrated the efficacy of AIF-1 in inhibiting ABCB1. The activity of ABCB1 was assessed by measuring the intracellular accumulation of calcein, a fluorescent substrate of the transporter.

| Cell Line | Treatment | Concentration (µM) | Fold Inhibition of ABCB1 Activity (vs. Control) |

| A549 (NSCLC) | AIF-1 | 5 | ~2.0[1] |

| A549 (NSCLC) | AIF-1 | 7.5 | ~2.5[1] |

| SKMES-1 (NSCLC) | AIF-1 | 5 | ~1.8[1] |

| SKMES-1 (NSCLC) | AIF-1 | 7.5 | ~2.2[1] |

| BEAS 2B (Normal Lung) | AIF-1 | 5 | No significant inhibition[1] |

| BEAS 2B (Normal Lung) | AIF-1 | 7.5 | No significant inhibition[1] |

Data extracted from graphical representations in the source material and are approximate.

Furthermore, co-administration of AIF-1 with doxorubicin significantly reduced the EC50 of doxorubicin, indicating that a lower concentration of the chemotherapeutic is required to achieve half-maximal growth inhibition. In the presence of 5 and 7.5 µM AIF-1, the EC50 of doxorubicin was reduced by approximately 6-fold.[1]

In Vivo Efficacy

In a murine xenograft model of NSCLC, the combination of AIF-1 with doxorubicin demonstrated a significant enhancement of the anticancer effect.

| Treatment Group | Average Tumor Volume Increase |

| Vehicle | 267%[1][13] |

| Doxorubicin alone | 148%[1][13] |

| Doxorubicin + AIF-1 | 13.4%[1][13] |

Toxicological Profile of AIF-1

Preliminary toxicological studies have been conducted to assess the safety profile of AIF-1.

In Vitro Cytotoxicity

The intrinsic cytotoxicity of AIF-1 was evaluated in both cancerous and normal cell lines.

| Cell Line | Compound | Concentration (µM) | Cell Growth Rate (vs. Control) |

| BEAS 2B (Normal Lung) | AIF-1 | Up to 7.5 | > 85%[1] |

| SKMES-1 (NSCLC) | AIF-1 | Up to 7.5 | > 85%[1] |

These results suggest that AIF-1 has low intrinsic cytotoxicity at concentrations effective for ABCB1 inhibition.

Experimental Protocols

ABCB1 Activity Assay (Calcein-AM Efflux)

This assay evaluates the inhibitory effect of a compound on ABCB1 function by measuring the intracellular accumulation of a fluorescent substrate.

-

Cell Culture: Cancer and normal cells are cultured in appropriate media and seeded into 96-well plates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of AIF-1 or a known ABCB1 inhibitor (e.g., PSC833) as a positive control for a specified time.

-

Substrate Addition: Calcein-AM, a non-fluorescent, cell-permeable dye, is added to the wells. Inside the cell, esterases cleave the AM group, rendering it fluorescent (calcein) and trapped.

-

Efflux and Measurement: ABCB1 actively transports calcein-AM out of the cell, reducing intracellular fluorescence. In the presence of an inhibitor like AIF-1, this efflux is blocked, leading to higher fluorescence.

-

Data Analysis: Fluorescence is measured using a luminometer. The relative ABCB1 activity is determined as the ratio of calcein accumulation in treated cells to that in untreated cells, normalized to the total protein content.[1]

In Vitro Cytotoxicity Assay (Crystal Violet Assay)

This assay determines the effect of a compound on cell proliferation and viability.

-

Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Treatment: Cells are exposed to increasing concentrations of AIF-1 for a prolonged period (e.g., 72 hours).[1]

-

Staining: The cells are washed and stained with crystal violet, which stains the nuclei of viable cells.

-

Quantification: The dye is solubilized, and the absorbance is measured to quantify the number of adherent, viable cells.

-

Analysis: The cell growth rate is calculated relative to untreated control cells.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

-

Tumor Implantation: Human cancer cells (e.g., NSCLC cell lines) are subcutaneously injected into immunodeficient mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, doxorubicin alone, doxorubicin with AIF-1). Treatments are administered according to a defined schedule.

-

Tumor Monitoring: Tumor volume is measured regularly using calipers.

-

Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, and the tumor volumes across different groups are compared.[1][13]

Signaling Pathways Associated with ABCB1 Regulation

The expression of ABCB1 is regulated by various signaling pathways, which can be reactivated during carcinogenesis. Understanding these pathways is crucial for developing comprehensive strategies to overcome MDR.

References

- 1. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Clinical Proteomic Technologies for Cancer | Details for CPTC-ABCB1-1 [antibodies.cancer.gov]

- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. genecards.org [genecards.org]

- 7. ClinPGx [clinpgx.org]

- 8. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ABCB1 | Rupa Health [rupahealth.com]

- 10. mdpi.com [mdpi.com]

- 11. JCI - P-glycoprotein ABCB1: a major player in drug handling by mammals [jci.org]

- 12. Design and Synthesis of Human ABCB1 (P-Glycoprotein) Inhibitors by Peptide Coupling of Diverse Chemical Scaffolds on Carboxyl and Amino Termini of (S)-Valine-Derived Thiazole Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Role of ABCB1 Inhibition in Overcoming Multidrug Resistance: A Technical Guide to Tariquidar

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. One of the primary mechanisms underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1, also known as P-glycoprotein (P-gp). This transporter actively effluxes a broad range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. This technical guide provides an in-depth overview of the role of ABCB1 in MDR and focuses on a potent, third-generation ABCB1 inhibitor, Tariquidar, as a case study for overcoming this resistance. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize key pathways and workflows.

Introduction to ABCB1 and Multidrug Resistance

The ABCB1 transporter is a 170 kDa transmembrane glycoprotein encoded by the ABCB1 gene. It is a member of the ATP-binding cassette (ABC) superfamily of transporters, which utilize the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes.[1] In normal tissues, ABCB1 plays a protective role by extruding toxins and xenobiotics. However, in the context of oncology, its overexpression in tumor cells is a major contributor to the MDR phenotype.[2] Cancer cells with high levels of ABCB1 can exhibit cross-resistance to a multitude of structurally and mechanistically diverse anticancer drugs, including taxanes, anthracyclines, and vinca alkaloids.[3]

The development of ABCB1 inhibitors aims to restore the sensitivity of resistant cancer cells to chemotherapy. Early-generation inhibitors were often repurposed drugs with off-target effects and problematic pharmacokinetic interactions. This led to the development of more potent and specific inhibitors, such as the third-generation agent, Tariquidar.[3]

Tariquidar: A Potent ABCB1 Inhibitor

Tariquidar (XR9576) is a non-competitive inhibitor of ABCB1 with high affinity and specificity.[4][5] It binds to P-gp with a dissociation constant (Kd) of 5.1 nM.[6] Unlike some other inhibitors, Tariquidar is not a substrate for ABCB1 transport, which contributes to its sustained inhibitory activity.[7] Its mechanism of action involves binding to the transporter in a way that prevents the conformational changes necessary for drug efflux, effectively locking the transporter in a state that is unable to extrude chemotherapeutic agents.[4]

Quantitative Data on Tariquidar's Efficacy

The efficacy of Tariquidar in reversing ABCB1-mediated multidrug resistance has been demonstrated across various cancer cell lines and with multiple chemotherapeutic drugs. The following tables summarize key quantitative data from preclinical studies.

Table 1: Inhibition of ABCB1 ATPase Activity by Tariquidar

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 43 nM | P-gp membranes | [5][6] |

Table 2: Reversal of Paclitaxel Resistance by Tariquidar

| Cell Line | Tariquidar Concentration | IC50 of Paclitaxel (nM) | Fold Reversal | Reference |

| SKOV-3TR (ovarian cancer) | 0 nM | 2743 | - | [8] |

| SKOV-3TR (ovarian cancer) | Co-delivered in liposomes | 34 | 80.7 | [8] |

| KB-8-5-11 (human P-gp) | 0 nM | - | - | [9] |

| KB-8-5-11 (human P-gp) | 10 nM | Significantly Decreased | Not specified | [9] |

| KB-8-5-11 (human P-gp) | 100 nM | Significantly Decreased | Not specified | [9] |

| KB-8-5-11 (human P-gp) | 1 µM | Significantly Decreased | Not specified | [9] |

Table 3: Reversal of Doxorubicin Resistance by Tariquidar

| Cell Line | Tariquidar Concentration | IC50 of Doxorubicin | Fold Reversal | Reference |

| ABCB1-expressing cells | 100 nM | Decreased | 30 | [10] |

| EMT6/AR1.0 (murine mammary) | 0.1 µM | 22-fold lower | 22 | [5] |

| H69/LX4 (human small-cell lung) | 0.1 µM | 150-fold lower | 150 | [5] |

| 2780AD (human ovarian) | 0.1 µM | 150-fold lower | 150 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ABCB1 inhibition. The following are protocols for key in vitro assays used to evaluate the activity of Tariquidar.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a cytotoxic drug required to inhibit the growth of a cell population by 50% (IC50) and is used to quantify the reversal of drug resistance.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., ABCB1-overexpressing and parental control cells) in a 96-well plate at a density of 4,000 cells per well in 100 µL of culture medium.[9]

-

Incubation: Incubate the plates for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

-

Inhibitor Addition: Add 50 µL of medium containing various concentrations of Tariquidar or a vehicle control to the wells and incubate for 1 hour.[5]

-

Chemotherapeutic Drug Addition: Add 50 µL of medium containing a range of concentrations of the chemotherapeutic agent (e.g., paclitaxel, doxorubicin) to the wells.[5]

-

Prolonged Incubation: Incubate the plates for an additional 4 days.[5]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3 hours to allow for the formation of formazan crystals.[9]

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.

Drug Accumulation Assay (Rhodamine 123 Efflux)

This assay measures the ability of an inhibitor to block the efflux of a fluorescent ABCB1 substrate, such as Rhodamine 123, leading to its intracellular accumulation.

Protocol:

-

Cell Treatment: Treat ABCB1-overexpressing and parental cells with a specific concentration of Tariquidar (e.g., 140 nM) or a vehicle control for a predetermined time (e.g., 48 hours).[11]

-

Cell Harvesting: Trypsinize the cells, wash them with phosphate-buffered saline (PBS).[11]

-

Fluorescent Substrate Staining: Resuspend the cells in a buffer containing 1 µM Rhodamine 123 and incubate for 30 minutes at 37°C.[11]

-

Washing: Centrifuge the cells and resuspend them in ice-cold Hanks' Balanced Salt Solution (HBSS) with 1% fetal bovine serum (FBS).[11]

-

Flow Cytometry Analysis: Analyze the intracellular fluorescence intensity of the cells using a flow cytometer.[11] An increase in fluorescence in Tariquidar-treated cells compared to control cells indicates inhibition of ABCB1-mediated efflux.

ATPase Activity Assay

This assay measures the ATP hydrolysis activity of ABCB1, which is coupled to its transport function. Inhibitors can either stimulate or inhibit this activity.

Protocol:

-

Membrane Preparation: Prepare crude membrane vesicles from cells overexpressing ABCB1.[4]

-

Incubation with Inhibitor: Incubate the membrane vesicles with varying concentrations of Tariquidar in an ATPase assay buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 10 mM MgCl2, and 2 mM dithiothreitol).[9]

-

Initiation of Reaction: Initiate the ATP hydrolysis reaction by adding 5 mM ATP.[9]

-

Inorganic Phosphate Detection: After a specific incubation time, measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.[4]

-

Data Analysis: Determine the concentration of Tariquidar required to inhibit 50% of the vanadate-sensitive ATPase activity (IC50).

Visualizing Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

ABCB1-Mediated Drug Efflux and Inhibition by Tariquidar

Caption: Mechanism of ABCB1-mediated drug efflux and its inhibition by Tariquidar.

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow for determining IC50 values using the MTT cytotoxicity assay.

Logical Relationship of ABCB1 Inhibition and Reversal of Resistance

Caption: Logical flow from ABCB1 overexpression to resistance and its reversal by Tariquidar.

Conclusion

The overexpression of ABCB1 is a well-established mechanism of multidrug resistance in cancer. Potent and specific inhibitors, such as Tariquidar, offer a promising strategy to overcome this resistance and enhance the efficacy of conventional chemotherapy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to combat ABCB1-mediated MDR. Further research and clinical evaluation of ABCB1 inhibitors, potentially in combination with novel drug delivery systems, will be crucial in translating these promising preclinical findings into effective clinical therapies.

References

- 1. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversal of multidrug resistance by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reversal of chemoresistance in ovarian cancer by co-delivery of a P-glycoprotein inhibitor and paclitaxel in a liposomal platform - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Binding Site of Novel Inhibitors on the ABCB1 Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ATP-binding cassette (ABC) transporter subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a critical membrane protein that actively extrudes a wide variety of xenobiotics, including many chemotherapeutic agents, from cells.[1][2] This efflux activity is a major mechanism of multidrug resistance (MDR) in cancer, a significant obstacle to successful chemotherapy.[1][2] Developing potent and specific inhibitors of ABCB1 is a key strategy to overcome MDR. This technical guide provides a comprehensive overview of the methodologies used to investigate the binding site and mechanism of action of novel ABCB1 inhibitors, using a representative inhibitor as a case study.

Introduction to ABCB1 and Its Inhibition

ABCB1 is a 170 kDa glycoprotein consisting of two homologous halves, each containing a transmembrane domain (TMD) with six helices and a cytosolic nucleotide-binding domain (NBD).[3][4][5] The TMDs form a large, polyspecific drug-binding pocket that can accommodate a diverse range of substrates.[3][6][7] The NBDs bind and hydrolyze ATP, providing the energy for the conformational changes required for substrate efflux.[6]

Inhibitors of ABCB1 can act through various mechanisms, including competitive binding to the substrate-binding site, allosteric modulation of transporter activity, or interference with the ATP hydrolysis cycle.[8][9] Identifying the precise binding site and understanding the inhibitory mechanism are crucial for the rational design of more effective and less toxic MDR reversal agents.

Characterization of a Representative ABCB1 Inhibitor

For the purpose of this guide, we will refer to a representative inhibitor, "Compound 28," a novel (S)-valine-based bis-thiazole derivative, which has been demonstrated to be a potent ABCB1 inhibitor.[8]

Quantitative Data Summary

The inhibitory and functional effects of Compound 28 on ABCB1 are summarized in the table below.

| Parameter | Value | Assay | Reference |

| IC50 (Calcein-AM Efflux) | 1.0 µM | Calcein-AM Efflux Assay | [8] |

| IC50 (Photoaffinity Labeling) | 0.75 µM | [125I]-Iodoarylazidoprazosin Labeling | [8] |

| EC50 (ATPase Activity) | 0.027 µM | Vanadate-sensitive ATPase Assay | [8] |

| Paclitaxel Resistance Reversal | Significant at 3 µM | Cytotoxicity Assay (SW620/Ad300) | [8] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of ABCB1 inhibitors. The following sections describe the key experimental protocols.

Synthesis of ABCB1 Inhibitors

The synthesis of novel ABCB1 inhibitors often involves multi-step organic chemistry processes. As an example, the synthesis of thiazole-based inhibitors like Compound 28 involves peptide coupling of diverse chemical scaffolds onto a core structure.[8] A generalized workflow for such a synthesis is presented below.

References

- 1. Frontiers | Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells [frontiersin.org]

- 2. Overexpression of ABCB1 Associated With the Resistance to the KRAS-G12C Specific Inhibitor ARS-1620 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Basis of the Polyspecificity of P-Glycoprotein (ABCB1): Recent Biochemical and Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Understanding polyspecificity of multidrug ABC transporters: closing in on the gaps in ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. Design and Synthesis of Human ABCB1 (P-Glycoprotein) Inhibitors by Peptide Coupling of Diverse Chemical Scaffolds on Carboxyl and Amino Termini of (S)-Valine-Derived Thiazole Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformational Analysis of Human ATP-binding Cassette Transporter ABCB1 in Lipid Nanodiscs and Inhibition by the Antibodies MRK16 and UIC2 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of ABCB1-IN-1: A Technical Guide for Early-Stage Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro assays for the early-stage evaluation of ABCB1-IN-1, a novel inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1). Overexpression of ABCB1 is a significant mechanism of multidrug resistance (MDR) in cancer cells, limiting the efficacy of various chemotherapeutic agents. This document outlines detailed experimental protocols, data presentation strategies, and visual representations of key processes to facilitate a thorough assessment of this compound's potential as an MDR modulator.

Introduction to ABCB1 and Multidrug Resistance

The ATP-binding cassette (ABC) transporters are a family of membrane proteins that utilize ATP hydrolysis to transport a wide variety of substrates across cellular membranes.[1] ABCB1 is a prominent member of this family, functioning as an efflux pump that actively removes xenobiotics, including many anticancer drugs, from the cell's interior. This process reduces the intracellular concentration of chemotherapeutic agents, thereby conferring resistance to their cytotoxic effects.[2][3] The development of inhibitors targeting ABCB1 is a critical strategy to overcome MDR and enhance the efficacy of existing cancer therapies.

Mechanism of Action of this compound

This compound is hypothesized to inhibit the function of the ABCB1 transporter. The primary mechanism of ABCB1 involves the binding of ATP to its nucleotide-binding domains (NBDs), which fuels a conformational change in the transmembrane domains (TMDs), leading to the efflux of substrate drugs.[3] this compound may act by competitively binding to the drug-binding pocket, interfering with ATP hydrolysis, or by allosterically modulating the transporter's conformation to a non-functional state. The following in vitro assays are designed to elucidate the specific mechanism and quantify the inhibitory potency of this compound.

In Vitro Efficacy Evaluation of this compound

A battery of in vitro assays is crucial for the initial assessment of this compound's efficacy. These assays are designed to measure the inhibitor's ability to reverse MDR, its direct interaction with the transporter, and its impact on the transporter's ATPase activity.

Data Presentation

Quantitative data from the described experiments should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound and Chemotherapeutic Agents

| Cell Line | Compound | IC50 (µM) ± SD (this compound absent) | IC50 (µM) ± SD (this compound present) | Fold Reversal |

| ABCB1-negative | Doxorubicin | Value | Value | N/A |

| ABCB1-overexpressing | Doxorubicin | Value | Value | Value |

| ABCB1-negative | Paclitaxel | Value | Value | N/A |

| ABCB1-overexpressing | Paclitaxel | Value | Value | Value |

| ABCB1-negative | This compound | Value | N/A | N/A |

| ABCB1-overexpressing | This compound | Value | N/A | N/A |

Table 2: Inhibition of ABCB1-Mediated Transport by this compound

| Fluorescent Substrate | Parameter | Value ± SD |

| Calcein AM | IC50 (µM) | Value |

| Rhodamine 123 | IC50 (µM) | Value |

Table 3: Effect of this compound on ABCB1 ATPase Activity

| Condition | ATPase Activity (nmol Pi/min/mg protein) ± SD | % Inhibition/Stimulation |

| Basal | Value | N/A |

| Verapamil-stimulated | Value | N/A |

| This compound (Concentration 1) | Value | Value |

| This compound (Concentration 2) | Value | Value |

| This compound (Concentration 3) | Value | Value |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Lines and Culture Conditions

-

Parental (ABCB1-negative) cell line: e.g., SW620, KB-3-1.

-

ABCB1-overexpressing cell line: e.g., SW620/Ad300, KB-C2, HCT-15-Pgp.[4][5]

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. For ABCB1-overexpressing cells, the culture medium should be supplemented with a selection agent (e.g., doxorubicin, colchicine) to maintain high levels of ABCB1 expression.

Cytotoxicity Assay (MTT Assay)

This assay determines the ability of this compound to sensitize ABCB1-overexpressing cells to chemotherapeutic drugs.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Chemotherapeutic agents (e.g., doxorubicin, paclitaxel)

-

This compound

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with serial dilutions of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound.

-

Incubate the plates for 48-72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) using appropriate software. The fold reversal is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.

ABCB1 Transport Assay (Calcein AM Efflux Assay)

This assay directly measures the inhibitory effect of this compound on the efflux function of the transporter using a fluorescent substrate.

Materials:

-

96-well black, clear-bottom plates

-

Calcein AM (a non-fluorescent, cell-permeable substrate that is converted to fluorescent calcein by intracellular esterases and is a substrate of ABCB1)

-

Known ABCB1 inhibitors (e.g., verapamil, cyclosporin A) as positive controls

-

This compound

Procedure:

-

Seed ABCB1-overexpressing cells in 96-well black, clear-bottom plates and allow them to attach overnight.

-

Wash the cells with pre-warmed PBS.

-

Incubate the cells with various concentrations of this compound or a positive control inhibitor for 30 minutes at 37°C.

-

Add Calcein AM to a final concentration of 0.25-1 µM and incubate for another 30-60 minutes at 37°C.

-

Wash the cells with ice-cold PBS to stop the efflux.

-

Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Increased fluorescence indicates inhibition of ABCB1-mediated efflux. Calculate the IC50 value for this compound.

ATPase Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of ABCB1, which is coupled to substrate transport.

Materials:

-

Membrane vesicles from cells overexpressing ABCB1

-

Assay buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT, 10 mM MgCl2)[6]

-

ATP

-

Verapamil (as a known stimulator of ABCB1 ATPase activity)

-

Sodium orthovanadate (a general P-type ATPase inhibitor)

-

Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based colorimetric detection)

Procedure:

-

Incubate the ABCB1-containing membrane vesicles with various concentrations of this compound in the assay buffer at 37°C for 5 minutes.

-

To measure inhibition, perform the incubation in the presence of a fixed concentration of a known ATPase stimulator like verapamil.

-

Initiate the reaction by adding ATP to a final concentration of 5 mM.

-

Incubate for 20-30 minutes at 37°C.

-

Stop the reaction by adding 5% SDS.

-

Measure the amount of inorganic phosphate (Pi) released using a colorimetric method.

-

The vanadate-sensitive ATPase activity is determined by subtracting the activity in the presence of sodium orthovanadate from the total activity.[7]

Mandatory Visualizations

Diagrams illustrating key concepts and workflows are provided below.

Caption: ABCB1-mediated drug efflux and its inhibition by this compound.

Caption: Workflow for the MTT-based cytotoxicity assay.

Caption: Workflow for the Calcein AM transport assay.

Caption: Workflow for the ABCB1 ATPase assay.

References

- 1. genomembrane.com [genomembrane.com]

- 2. mdpi.com [mdpi.com]

- 3. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overcoming multidrug resistance by knockout of ABCB1 gene using CRISPR/Cas9 system in SW620/Ad300 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Large-scale purification of functional human P-glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Core Concepts: P-glycoprotein and the Role of ATPase Activity

An In-depth Technical Guide on the Effects of ABCB1-IN-1 on the ATPase Activity of P-glycoprotein

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: A thorough review of publicly available scientific literature and databases did not yield specific information on a compound designated "this compound". This suggests that it may be a novel, proprietary, or internally coded compound not yet described in published research. Consequently, this document serves as a comprehensive technical guide outlining the established framework and methodologies for characterizing the effects of a novel inhibitor, using "this compound" as a representative example, on the ATPase activity of P-glycoprotein (P-gp).

P-glycoprotein (P-gp), also known as MDR1 or ABCB1, is a transmembrane protein that functions as an ATP-dependent efflux pump.[1][2] It is a key player in cellular defense, actively transporting a vast array of structurally diverse compounds out of cells.[1][3] This function is critical in maintaining the integrity of physiological barriers such as the blood-brain barrier, intestine, liver, and kidneys.[1][4][5]

In oncology, the overexpression of P-gp in tumor cells is a primary cause of multidrug resistance (MDR), a phenomenon that significantly compromises the efficacy of chemotherapy by reducing intracellular drug accumulation.[2][6] This has made P-gp a prime target for the development of inhibitor drugs aimed at reversing MDR and improving therapeutic outcomes.[1][7]

The transport cycle of P-gp is powered by the hydrolysis of ATP, a reaction catalyzed by the protein's two intracellular nucleotide-binding domains (NBDs).[2][3][8] The ATPase activity of P-gp is not constant; it has a basal rate that can be significantly stimulated by the binding of transported substrates. P-gp inhibitors, conversely, can modulate this activity in various ways—some may inhibit it directly, while others might paradoxically stimulate it while still blocking transport, depending on their precise mechanism of action.[2][9][10]

Data Presentation: Quantifying the Impact of a Novel Inhibitor

When characterizing a novel inhibitor like this compound, it is essential to present the quantitative data in a clear and structured format. The following table provides a template with hypothetical data to illustrate how the effects of an inhibitor on P-gp ATPase activity are typically summarized.

Table 1: Illustrative Quantitative Data on the Effects of this compound on P-glycoprotein ATPase Activity

| Parameter | Experimental Condition | ATPase Activity (nmol Pi / min / mg P-gp) | Potency Metric (µM) |

| Basal Activity | P-gp membranes without substrate or inhibitor | 42.5 ± 3.7 | N/A |

| Stimulated Activity | P-gp membranes with 100 µM Verapamil | 185.3 ± 11.2 | N/A |

| Inhibition by this compound | Stimulated P-gp with varying [this compound] | Concentration-dependent inhibition | IC₅₀: 0.95 ± 0.15 |

| Direct Effect of this compound | P-gp membranes with varying [this compound] | Minor stimulation observed at low concentrations | EC₅₀: 0.75 ± 0.09 |

Note: Data are hypothetical and presented as mean ± standard deviation for illustrative purposes.

Detailed Experimental Protocols: P-gp ATPase Activity Assay

The most direct method to study the interaction of a compound with P-gp is through an in vitro ATPase activity assay. This assay quantifies the rate of ATP hydrolysis by measuring the amount of inorganic phosphate (Pi) released.

Materials and Reagents

-

P-gp Source: Purified membrane vesicles from insect (e.g., Sf9) or mammalian (e.g., HEK293) cells overexpressing human P-gp.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 2 mM Dithiothreitol (DTT), 5 mM Sodium Azide.

-

Substrate/Stimulator: Verapamil or other known P-gp substrates.

-

Positive Control Inhibitor: Sodium Orthovanadate (Na₃VO₄), a general P-type ATPase inhibitor.

-

Test Compound: this compound.

-

Enzyme Substrate: Magnesium ATP (MgATP).

-

Detection Reagent: A colorimetric reagent for detecting inorganic phosphate, such as a molybdate-based solution.

-

Equipment: 96-well microplate, incubator, microplate reader.

Assay Procedure

-

Preparation: Prepare serial dilutions of this compound, verapamil, and sodium orthovanadate in the appropriate solvent (typically DMSO).

-

Reaction Setup: In a 96-well plate, combine the P-gp containing membranes with the assay buffer. Add the test compounds as follows:

-

Basal Activity: Vehicle control.

-

Stimulated Activity: Saturating concentration of Verapamil.

-

Inhibition Assay: Saturating concentration of Verapamil plus serial dilutions of this compound.

-

Non-Specific Activity: Sodium Orthovanadate (to measure and subtract background ATPase activity).

-

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the compounds to bind to P-gp.

-

Reaction Initiation: Start the enzymatic reaction by adding MgATP to all wells.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C, ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding the phosphate detection reagent.

-

Signal Development: Allow the color to develop at room temperature for 20-30 minutes.

-

Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~650 nm).

-

Data Analysis:

-

Generate a phosphate standard curve to convert absorbance values to nmol of Pi.

-

Calculate the P-gp-specific ATPase activity by subtracting the activity measured in the presence of sodium orthovanadate.

-

Plot the specific ATPase activity against the concentration of this compound to determine the IC₅₀ value using non-linear regression analysis.

-

Mandatory Visualizations: Pathways and Workflows

Visual diagrams are crucial for representing complex biological processes and experimental designs.

Caption: P-glycoprotein transport cycle and point of inhibition.

Caption: Experimental workflow for P-gp ATPase inhibitor screening.

References

- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]

- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 3. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ABCB1 | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. JCI - P-glycoprotein ABCB1: a major player in drug handling by mammals [jci.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. P-Glycoprotein-ATPase Modulation: The Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of a Novel ABCB1 Inhibitor (ABCB1-IN-1) in Cancer Cell Lines: A Technical Guide

Disclaimer: Extensive searches did not yield specific information for a compound designated "ABCB1-IN-1." Therefore, this document serves as an in-depth technical guide and whitepaper for the preliminary screening of a novel, hypothetical ABCB1 inhibitor, referred to herein as this compound. The experimental protocols, data, and visualizations presented are representative of the methodologies used in the field for evaluating such compounds.

Introduction: The Role of ABCB1 in Cancer Drug Resistance

The ATP-binding cassette (ABC) transporter subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a crucial role in the development of multidrug resistance (MDR) in cancer cells.[1][2] ABCB1 utilizes the energy from ATP hydrolysis to actively transport a wide variety of structurally and functionally diverse chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.[3][4] The overexpression of ABCB1 is a significant mechanism by which tumors evade treatment and is often associated with a poor prognosis.[1][5]

The development of ABCB1 inhibitors aims to reverse this resistance, restoring the sensitivity of cancer cells to conventional chemotherapy.[6] A preliminary screening of a novel ABCB1 inhibitor, such as this compound, is essential to characterize its efficacy and mechanism of action. This guide outlines the core in vitro assays for such a screening.

Experimental Protocols

Cell Lines and Culture

For a preliminary screening, it is crucial to use a pair of cancer cell lines: a parental, drug-sensitive line with low ABCB1 expression, and a derived, drug-resistant line with high ABCB1 expression. Examples include:

-

KB-3-1 (parental) and KB-C2 (resistant) [7]

-

SW620 (parental) and SW620/Ad300 (resistant) [7]

-

HEK293 (parental) and HEK293/ABCB1 (transfected)

Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2. The resistant cell lines are typically maintained in a medium containing a low concentration of the selecting drug to ensure continuous ABCB1 expression.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which this compound inhibits cell growth by 50% (IC50).

Materials:

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

Protocol:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the culture medium.

-

Replace the medium with 100 µL of the medium containing different concentrations of this compound or a vehicle control (DMSO).

-

To assess the ability of this compound to reverse resistance, treat resistant cells with a fixed, non-toxic concentration of this compound in combination with serial dilutions of a known ABCB1 substrate chemotherapeutic agent (e.g., paclitaxel, doxorubicin).

-

Incubate the plates for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

This assay determines if this compound induces cell cycle arrest.

Materials:

-

6-well plates

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Wash the fixed cells with PBS and resuspend them in the PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

ABCB1 Functional Assay (Calcein-AM Efflux Assay)

This assay directly measures the inhibitory effect of this compound on the efflux function of the ABCB1 transporter. Calcein-AM is a non-fluorescent substrate of ABCB1 that is converted to fluorescent calcein by intracellular esterases. Inhibition of ABCB1 leads to the intracellular accumulation of fluorescent calcein.

Materials:

-

96-well black, clear-bottom plates

-

Calcein-AM

-

Known ABCB1 inhibitor (e.g., verapamil, as a positive control)

-

Fluorescence plate reader or flow cytometer

Protocol:

-

Seed ABCB1-overexpressing cells in 96-well plates and allow them to form a monolayer.

-

Pre-incubate the cells with various concentrations of this compound or a positive control for 1 hour.

-

Add Calcein-AM to each well and incubate for an additional 30 minutes.

-

Wash the cells with cold PBS to remove extracellular Calcein-AM.

-

Measure the intracellular fluorescence using a fluorescence plate reader.

-

An increase in fluorescence compared to the untreated control indicates inhibition of ABCB1 function.

Data Presentation

The quantitative data from the preliminary screening should be summarized in clear and concise tables for easy comparison.

Table 1: Cytotoxicity of this compound and its effect on Paclitaxel Sensitivity

| Cell Line | Treatment | IC50 (µM) ± SD |

| KB-3-1 (Parental) | This compound | 15.2 ± 1.8 |

| Paclitaxel | 0.05 ± 0.01 | |

| KB-C2 (Resistant) | This compound | 12.8 ± 2.1 |

| Paclitaxel | 5.8 ± 0.7 | |

| Paclitaxel + this compound (1 µM) | 0.12 ± 0.03 |

Table 2: Induction of Apoptosis by this compound in KB-C2 Cells (48h Treatment)

| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |

| Control (DMSO) | 2.1 ± 0.5 | 1.5 ± 0.3 |

| This compound (5 µM) | 10.3 ± 1.2 | 5.4 ± 0.8 |

| This compound (10 µM) | 25.7 ± 2.5 | 12.1 ± 1.5 |

Table 3: Effect of this compound on Cell Cycle Distribution in KB-C2 Cells (24h Treatment)

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control (DMSO) | 55.4 ± 3.1 | 30.2 ± 2.5 | 14.4 ± 1.9 |

| This compound (10 µM) | 40.1 ± 2.8 | 25.5 ± 2.1 | 34.4 ± 3.0 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the preliminary screening of this compound.

ABCB1-Mediated Drug Efflux and Inhibition

Caption: Mechanism of ABCB1-mediated drug efflux and its inhibition.

Wnt/β-catenin Signaling Pathway and ABCB1 Regulation

The Wnt/β-catenin signaling pathway has been implicated in the regulation of ABCB1 expression.

Caption: Regulation of ABCB1 expression by the Wnt/β-catenin pathway.

Conclusion and Future Directions

The preliminary screening outlined in this guide provides a robust framework for the initial characterization of a novel ABCB1 inhibitor like this compound. Positive results, such as a low IC50 for reversing resistance, induction of apoptosis, and cell cycle arrest in resistant cells, coupled with direct evidence of ABCB1 inhibition, would warrant further investigation. Subsequent steps would include more detailed mechanistic studies, evaluation in additional cancer cell line models, and eventual progression to in vivo studies to assess efficacy and safety in preclinical models. The ultimate goal is the development of effective agents to combat multidrug resistance and improve outcomes for cancer patients.